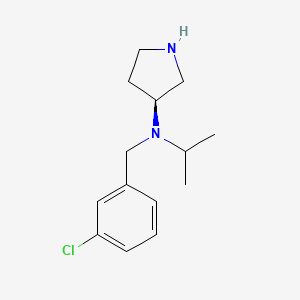
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Attachment of the 3-Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 3-chlorobenzyl group is attached to the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl Alcohol: Shares the 3-chlorobenzyl group but lacks the pyrrolidine ring.
N-Isopropylpyrrolidine: Contains the pyrrolidine ring and isopropyl group but lacks the 3-chlorobenzyl group.
Uniqueness
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
820979-40-6 |
|---|---|
Molecular Formula |
C14H21ClN2 |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
(3S)-N-[(3-chlorophenyl)methyl]-N-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H21ClN2/c1-11(2)17(14-6-7-16-9-14)10-12-4-3-5-13(15)8-12/h3-5,8,11,14,16H,6-7,9-10H2,1-2H3/t14-/m0/s1 |
InChI Key |
PFDCHFLEMYWWMF-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)N(CC1=CC(=CC=C1)Cl)[C@H]2CCNC2 |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Cl)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
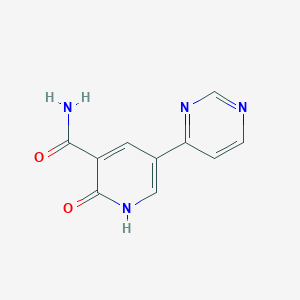
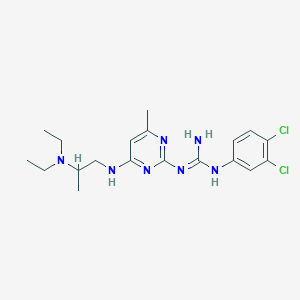
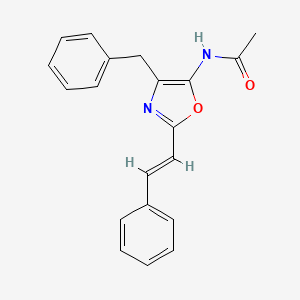

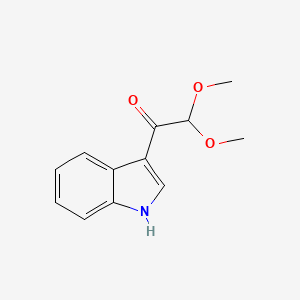
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
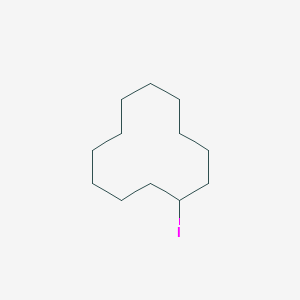
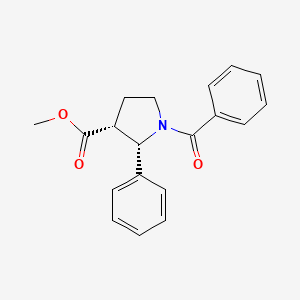

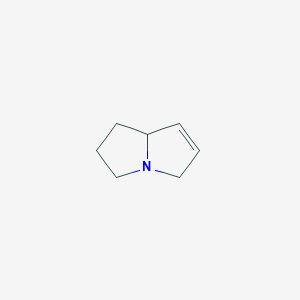
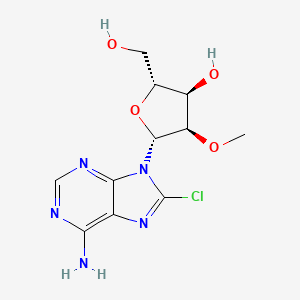

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
